3-Chloro-6-hydrazinopyridazine (CAS: 17284-97-8) is a highly versatile, bifunctional halogenated heterocycle widely procured as a foundational building block in organic synthesis. Structurally, it features a highly nucleophilic hydrazine group at the 6-position and an electrophilic chlorine atom at the 3-position of a pyridazine ring. This specific arrangement provides orthogonal reactivity, making it the premier precursor for the rapid assembly of fused bicyclic systems, particularly [1,2,4]triazolo[4,3-b]pyridazines. It is primarily utilized by pharmaceutical and agrochemical manufacturers who require a reliable, pre-functionalized scaffold to construct complex structure-activity relationship (SAR) libraries without the overhead of handling highly toxic primary reagents .
Generic substitution with the upstream precursor, 3,6-dichloropyridazine, is a common but flawed procurement strategy. Converting 3,6-dichloropyridazine requires a reaction with hydrazine hydrate—a highly toxic, volatile, and strictly regulated reagent that introduces significant environmental, health, and safety (EHS) compliance burdens and risks over-substitution to 3,6-dihydrazinopyridazine. Conversely, substituting with 3-hydrazinopyridazine eliminates the critical C3-chlorine atom. Once the hydrazine moiety is consumed during cyclization to form a fused ring, the absence of this chlorine atom leaves no electrophilic handle for subsequent cross-coupling or nucleophilic aromatic substitution (SNAr), abruptly terminating downstream diversification[1]. Therefore, procuring the exact 3-chloro-6-hydrazino variant is mandatory for safe, orthogonal library synthesis.
Procuring pre-formed 3-chloro-6-hydrazinopyridazine directly bypasses the need to react 3,6-dichloropyridazine with hydrazine hydrate. Hydrazine hydrate is a highly toxic, volatile, and tightly regulated reagent. By utilizing the pre-functionalized building block, laboratories eliminate the primary handling risks and side-product formation (such as 3,6-dihydrazinopyridazine) associated with the substitution step .
| Evidence Dimension | Toxic reagent handling in primary synthesis step |
| Target Compound Data | 0 steps requiring hydrazine hydrate |
| Comparator Or Baseline | 3,6-Dichloropyridazine (requires 1 equivalent of hydrazine hydrate at 80 °C) |
| Quantified Difference | 100% reduction in hydrazine handling and associated EHS compliance overhead |
| Conditions | Standard laboratory or industrial scale-up environments |
Eliminating hydrazine hydrate from the procurement and handling pipeline significantly improves safety, reduces regulatory burden, and accelerates downstream synthesis.
3-Chloro-6-hydrazinopyridazine is uniquely suited for direct condensation with carboxylic acids, acid chlorides, or orthoesters to form 6-chloro-[1,2,4]triazolo[4,3-b]pyridazines. Studies demonstrate that condensation reactions (e.g., with formic acid or chloroacetyl chloride) proceed efficiently, yielding the fused bicyclic products in 65% to 85% yields while strictly preserving the chlorine atom for subsequent functionalization[1].
| Evidence Dimension | Cyclization yield to triazolopyridazine scaffolds |
| Target Compound Data | 65–85% yield of 6-chloro-triazolopyridazines |
| Comparator Or Baseline | Multi-step activation of unfunctionalized pyridazines |
| Quantified Difference | Direct single-step cyclization vs. multi-step sequences |
| Conditions | Condensation with acid chlorides or formic acid under controlled heating (e.g., 100 °C) |
High-yielding, single-step access to triazolopyridazine cores drastically reduces the time and cost of synthesizing complex pharmaceutical libraries.
The critical advantage of 3-chloro-6-hydrazinopyridazine over non-halogenated analogs like 3-hydrazinopyridazine is its orthogonal reactivity. After the highly nucleophilic hydrazine group is consumed to form a fused ring, the C3-chlorine remains intact. This chlorine atom serves as an essential electrophilic handle for downstream diversification via Suzuki-Miyaura coupling, Sonogashira coupling, or SNAr reactions, enabling the generation of diverse analog libraries [1].
| Evidence Dimension | Available reactive sites post-cyclization |
| Target Compound Data | 1 active electrophilic site (C-Cl) remains |
| Comparator Or Baseline | 3-Hydrazinopyridazine (0 active sites remain) |
| Quantified Difference | 100% retention of a cross-coupling handle vs. complete loss of functionalization capacity |
| Conditions | Post-triazole formation in medicinal chemistry library synthesis |
The retained chlorine atom is mandatory for buyers intending to build diverse structure-activity relationship (SAR) libraries from a single bicyclic core.
Leveraging the orthogonal reactivity detailed in Section 3, this compound is used to build 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine cores. These cores are subsequently diversified via SNAr with various amines to develop potent parasitic inhibitors with improved hERG safety margins [1].
The compound serves as an essential precursor for anxiolytic and cognition-enhancing drugs. The high-yield cyclization capabilities allow for the rapid assembly of triazolopyridazine scaffolds that are critical for specific central nervous system receptor binding [2].
Due to the stability and specific geometry of the triazolopyridazine system it generates, the compound acts as a foundational building block for novel pesticidal and herbicidal compounds, bypassing the handling risks of raw hydrazine hydrate during industrial scale-up [3].
Corrosive;Irritant